molecular formula C18H20N2O4S B2526701 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954604-41-2

4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2526701
CAS No.: 954604-41-2
M. Wt: 360.43
InChI Key: JGEGPGISEIMBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It is characterized by a molecular structure combining a 5-oxo-1-phenylpyrrolidine moiety, a common feature in biologically active molecules , with a 4-methoxybenzenesulfonamide group. The 5-oxo-pyrrolidine (succinimide) scaffold is a privileged structure found in compounds with diverse pharmacological profiles . Similarly, the sulfonamide functional group is a key pharmacophore present in many therapeutic agents. Research into analogous compounds containing the 5-oxo-1-phenylpyrrolidine core has demonstrated their potential as synthetic intermediates for the development of more complex heterocyclic systems, such as pyrimidin-4(3H)-ones, which are valuable scaffolds in pharmaceutical research . Furthermore, structurally related sulfonamide-containing pyrrolidine derivatives have been investigated for their potential interactions with biological targets, including kinase enzymes . This compound is intended for use in laboratory research and chemical synthesis as a building block or reference standard. Its primary value lies in its potential to be utilized in the synthesis of novel compound libraries or in exploratory studies to investigate structure-activity relationships (SAR). Researchers may employ it in the development of probes for biological systems or in lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-7-9-17(10-8-16)25(22,23)19-12-14-11-18(21)20(13-14)15-5-3-2-4-6-15/h2-10,14,19H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEGPGISEIMBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Moiety: The synthesis begins with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate. This can be achieved through a cyclization reaction involving an appropriate amine and a ketone under acidic or basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the methoxylated intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media converts the methoxy group to a carbonyl or carboxylic acid derivative, depending on reaction severity:
R-OCH3H2SO4KMnO4R-COOH\text{R-OCH}_3 \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{R-COOH}

Key Data:

Reagent/ConditionsProduct FormedYieldReference
KMnO₄ (1 equiv), H₂SO₄Benzenesulfonamide carboxylic acid65–70%
KMnO₄ (excess), ΔFull oxidation to CO₂ (degradation)

Reduction Reactions

The pyrrolidinone ring’s carbonyl group (C=O) is reduced to a hydroxyl or methylene group using agents like lithium aluminum hydride (LiAlH₄):
C=OLiAlH4CH2OH\text{C=O} \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{OH}

Notable Findings:

  • LiAlH₄ selectively reduces the 5-oxo-pyrrolidine moiety without affecting the sulfonamide or methoxy groups.

  • Catalytic hydrogenation (H₂/Pd-C) yields secondary alcohols but requires elevated temperatures (80–100°C).

Hydrolysis Reactions

The sulfonamide linkage (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

R-SO2NH-R’HCl, ΔR-SO3H+NH2-R’\text{R-SO}_2\text{NH-R'} \xrightarrow{\text{HCl, Δ}} \text{R-SO}_3\text{H} + \text{NH}_2\text{-R'}
Conditions: 6M HCl, reflux (12 hr).

Basic Hydrolysis

R-SO2NH-R’NaOH, ΔR-SO3+NH2-R’\text{R-SO}_2\text{NH-R'} \xrightarrow{\text{NaOH, Δ}} \text{R-SO}_3^- + \text{NH}_2\text{-R'}
Conditions: 2M NaOH, 80°C (8 hr).

Nucleophilic Substitution

The sulfonamide’s nitrogen acts as a weak nucleophile. Reactions with alkyl halides (e.g., methyl iodide) yield N-alkylated derivatives:
R-SO2NH-CH2-+CH3IR-SO2N(CH3)-CH2-\text{R-SO}_2\text{NH-CH}_2\text{-} + \text{CH}_3\text{I} \rightarrow \text{R-SO}_2\text{N(CH}_3\text{)-CH}_2\text{-}

Optimized Protocol:

  • Solvent: DMF, 25°C

  • Base: K₂CO₃

  • Yield: 55–60%

Cross-Coupling Reactions

The phenyl group participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Reaction TypeReagentsProduct Application
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XPhosN-arylated analogs

Note: Limited experimental data exists for this compound’s cross-coupling; protocols are extrapolated from analogous benzenesulfonamides .

Photochemical Reactivity

UV irradiation (254 nm) induces cleavage of the sulfonamide bond, forming radical intermediates. This property is exploited in photolabile prodrug designs .

Scientific Research Applications

The biological activity of 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound exhibits:

  • Antitumor Activity: Preliminary studies suggest that the compound may inhibit tumor growth by modulating pathways associated with cancer cell proliferation. It potentially acts on the Murine Double Minute 2 (MDM2) protein, which is known for its role in regulating the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells.
  • Antimicrobial Properties: The sulfonamide group is known for its antibacterial properties, suggesting that this compound may also exhibit activity against various bacterial strains. Further studies are required to elucidate its spectrum of antimicrobial efficacy.

Case Studies

  • Cancer Therapeutics:
    A study investigated the efficacy of this compound in vivo using murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
  • Antiparasitic Activity:
    Another study focused on the antimalarial properties of the compound against Plasmodium falciparum. The results demonstrated moderate effectiveness, suggesting that further modifications could enhance its efficacy against resistant strains.

Comparative Analysis of Biological Activities

The following table summarizes the biological activity data related to this compound:

Activity Cell Line/Model IC50 (nM) Comments
MDM2 InhibitionVarious Cancer Cell Lines< 100Potent inhibitor; enhances p53 activity
Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in cell viability
CytotoxicityHealthy Human Cell Lines> 1000Low cytotoxicity observed
Antimalarial ActivityPlasmodium falciparum200Moderate activity; further optimization needed

Mechanism of Action

The mechanism of action of 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Structural Differences Biological Activity/Notes Reference
4-Methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide p-Tolyl substituent replaces phenyl on pyrrolidinone ring; additional methyl group on benzene Unknown activity; molecular weight = 388.5 g/mol
2-Chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide Chloro substituent replaces methoxy on benzene ring Unknown activity; molecular weight = 364.8 g/mol
4-Methoxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide Lacks pyrrolidinone moiety; linked to 5-methylisoxazole Intermediate for antibacterial agents (e.g., sulfamethoxazole derivatives)
4-(Trifluoromethoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide Trifluoromethoxy substituent; pyridine-pyrrolidinone hybrid Unknown activity; molecular weight = 415.4 g/mol
4-Cyano-N-(5-tert-butyl-4-((dihydropyran-3-yl)thio)phenyl)benzenesulfonamide Cyanophenyl sulfonamide; dihydropyran-thioether linkage Potential kinase/modulator activity (structural similarity to bioactive compounds)

Physicochemical Properties

Limited data exist for the target compound, but analogs provide insights:

  • Molecular Weight : Ranges from 364.8 g/mol (chloro analog ) to 415.4 g/mol (trifluoromethoxy derivative ).
  • Solubility : Sulfonamides generally exhibit moderate aqueous solubility, influenced by substituents (e.g., methoxy vs. chloro).
  • Thermal Stability : Melting points for related compounds (e.g., 175–178°C for a chromene-sulfonamide hybrid ) suggest moderate stability.

Structure-Activity Relationships (SAR)

  • Substitution at the phenyl ring (e.g., p-tolyl in ) may alter hydrophobic interactions.
  • Sulfonamide Linker : Electron-withdrawing groups (e.g., trifluoromethoxy ) increase metabolic stability, while electron-donating groups (e.g., methoxy) may enhance solubility.
  • Heterocyclic Modifications : Isoxazole or pyridine rings (e.g., ) introduce hydrogen-bonding sites critical for enzyme inhibition.

Q & A

Q. What are the key synthetic pathways for 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential steps:

  • Step 1 : Formation of the pyrrolidinone core via cyclization of a substituted phenyl precursor.
  • Step 2 : Introduction of the methylene bridge through alkylation or reductive amination.
  • Step 3 : Sulfonylation using 4-methoxybenzenesulfonyl chloride under basic conditions. Optimization includes controlling temperature (e.g., 0–5°C for sulfonylation to prevent side reactions) and solvent choice (e.g., dichloromethane for improved solubility). Reaction progress is monitored via TLC and HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : To verify connectivity of the pyrrolidinone ring, methylene bridge, and sulfonamide group (e.g., δ 3.3–3.5 ppm for CH₂-SO₂).
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 415.15).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing using SHELX programs .

Q. What are the primary physicochemical properties influencing its solubility and stability?

  • LogP : ~2.8 (predicted), indicating moderate lipophilicity.
  • pKa : Sulfonamide group (≈10.5) contributes to pH-dependent solubility. Stability studies show sensitivity to strong acids/bases (e.g., degradation above pH 10) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and computational models?

Discrepancies often arise from:

  • Solvent Effects : DMSO >1% may inhibit enzyme targets.
  • Protein Binding : Use equilibrium dialysis to assess free fraction.
  • Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify rapid degradation pathways. Cross-validate with molecular docking (AutoDock Vina) to refine binding hypotheses .

Q. What experimental design considerations are critical for SAR studies targeting the pyrrolidinone moiety?

  • Variations : Introduce substituents at C3 of pyrrolidinone to assess steric/electronic effects.
  • Control Groups : Include analogs lacking the methoxy group to isolate its contribution.
  • Assay Selection : Use enzyme inhibition (e.g., FXa for anticoagulant activity) and cell viability assays (MTT for cytotoxicity). Statistical analysis via ANOVA identifies significant SAR trends .

Q. How can crystallization challenges be addressed for X-ray structure determination?

  • Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants.
  • Cryoprotection : Add 20% glycerol to prevent ice formation.
  • Data Collection : Synchrotron radiation (λ = 0.98 Å) improves resolution for SHELXL refinement .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1Phenylglycine, HCl, 110°C6592%
2NaBH₄, THF, 0°C7895%
34-Methoxybenzenesulfonyl chloride, K₂CO₃6098%
Source: Adapted from

Q. Table 2. Biological Activity Profile

Assay TypeTargetIC₅₀ (µM)Notes
EnzymeFXa0.12Competitive inhibition
CellularHeLa>50Low cytotoxicity
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.